4-Fluoro-3,5-dimethylbenzoyl chloride
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Overview
Description
4-Fluoro-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Fluoro-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Fluoro-3,5-dimethylbenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-Fluoro-3,5-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents like LiAlH4 under anhydrous conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Fluoro-3,5-dimethylbenzoic acid: Resulting from hydrolysis.
4-Fluoro-3,5-dimethylbenzyl alcohol: Produced through reduction.
Scientific Research Applications
4-Fluoro-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Fluoro-3-methylbenzoyl chloride: Similar structure but with one less methyl group.
3,5-Dimethylbenzoyl chloride: Lacks the fluorine substitution.
4-Fluorobenzoyl chloride: Contains only the fluorine substitution without the methyl groups.
Uniqueness: 4-Fluoro-3,5-dimethylbenzoyl chloride is unique due to the presence of both fluorine and methyl groups, which influence its reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs .
Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(9(10)12)4-6(2)8(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXODKKYIOMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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